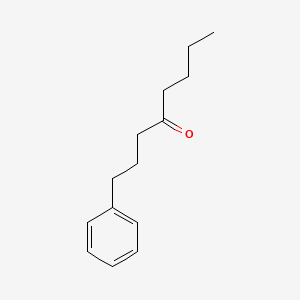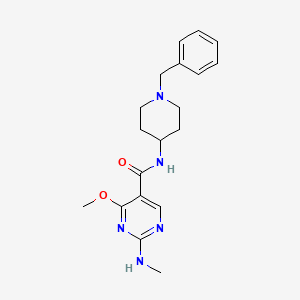
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is a heterocyclic organic compound featuring an azirene ring substituted with a thiophene group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene typically involves cycloaddition reactions. One common method is the [3 + 2] cycloaddition of thioketones with diazo compounds. For instance, reactions of dihetaryl and aryl/hetaryl thioketones with diazoethane or 2-diazopropane at low temperatures (around -75°C) can yield azirene derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azirene ring to more stable structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the azirene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene or azirene rings.
Scientific Research Applications
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene involves its interaction with molecular targets through its reactive azirene ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-4,5-di(thiophen-2-yl)-1,3-dithiolane: Another heterocyclic compound with a thiophene group, but with a different ring structure.
Uniqueness
2,2-Dimethyl-3-(thiophen-2-yl)-2H-azirene is unique due to its azirene ring, which imparts distinct reactivity compared to other heterocycles like thiazoles. The combination of the azirene ring with the thiophene group also provides unique electronic properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
74641-39-7 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-thiophen-2-ylazirine |
InChI |
InChI=1S/C8H9NS/c1-8(2)7(9-8)6-4-3-5-10-6/h3-5H,1-2H3 |
InChI Key |
ZSVJOTHGFCPBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


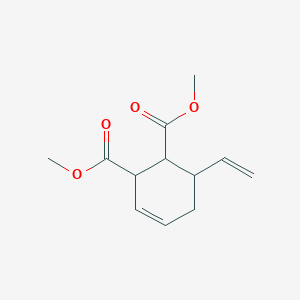
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

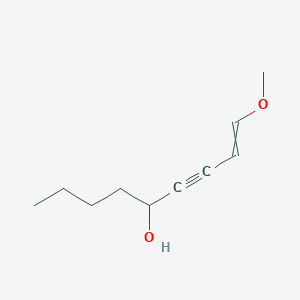
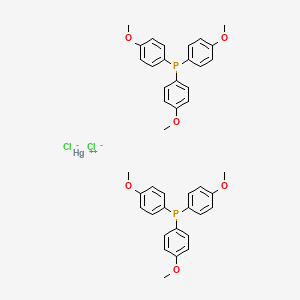
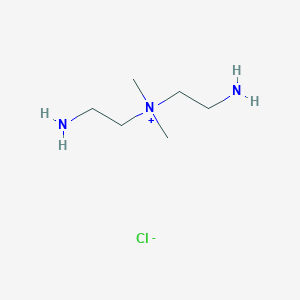
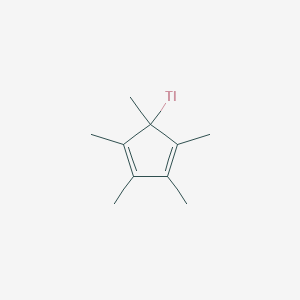
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
